molecular formula C17H17N3O3 B11282856 3-(2-oxo-2-(piperidin-1-yl)ethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

3-(2-oxo-2-(piperidin-1-yl)ethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11282856
M. Wt: 311.33 g/mol
InChI Key: QHFKIYKHJNQCMG-UHFFFAOYSA-N
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Description

3-(2-OXO-2-PIPERIDINOETHYL)1BENZOFURO[3,2-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound belonging to the benzofuro[3,2-d]pyrimidine family. This compound is characterized by its unique structure, which includes a benzofuran ring fused to a pyrimidine ring, with a piperidinoethyl group attached. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-OXO-2-PIPERIDINOETHYL)1BENZOFURO[3,2-D]PYRIMIDIN-4(3H)-ONE can be achieved through several synthetic routes. One common method involves the cyclization of 5-phenyl-barbituric acids to form benzofuro[2,3-d]pyrimidines. This can be done either directly by cyclodehydrogenation with palladium-charcoal or via oxidation to 3-hydroxy-3-phenylbarbituric acids followed by cyclodehydratation using strong acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-OXO-2-PIPERIDINOETHYL)1BENZOFURO[3,2-D]PYRIMIDIN-4(3H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium-charcoal for cyclodehydrogenation, strong acids for cyclodehydratation, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxy derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(2-OXO-2-PIPERIDINOETHYL)1BENZOFURO[3,2-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-OXO-2-PIPERIDINOETHYL)1BENZOFURO[3,2-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but its structural features suggest it may interact with nucleic acids or proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-OXO-2-PIPERIDINOETHYL)1BENZOFURO[3,2-D]PYRIMIDIN-4(3H)-ONE is unique due to its specific substitution pattern and the presence of the piperidinoethyl group. This structural feature may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

3-(2-oxo-2-piperidin-1-ylethyl)-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C17H17N3O3/c21-14(19-8-4-1-5-9-19)10-20-11-18-15-12-6-2-3-7-13(12)23-16(15)17(20)22/h2-3,6-7,11H,1,4-5,8-10H2

InChI Key

QHFKIYKHJNQCMG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43

Origin of Product

United States

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